Ethyl Fingolimod Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

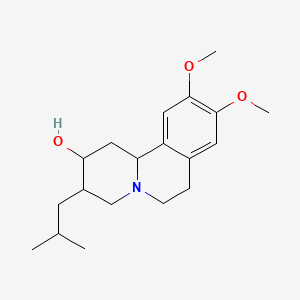

Ethyl Fingolimod Hydrochloride is a sphingosine analog that acts on sphingosine-1-phosphate receptors (S1PR). It is used clinically as a treatment for autoimmune diseases such as multiple sclerosis . This compound prevents the movement of autoreactive lymphocytes from the lymph nodes into circulation .

Synthesis Analysis

An efficient and scalable synthesis of the immunomodulating drug fingolimod hydrochloride has been developed with the aziridine regioselective ring-opening reaction as a key step . This process involves simple commercially available octanophenone as a starting material . The route is effective involving seven steps to achieve the target, thus reducing the cycle time, and is cost-efficient by 50% .Molecular Structure Analysis

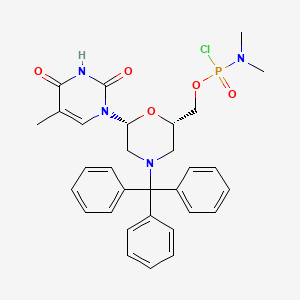

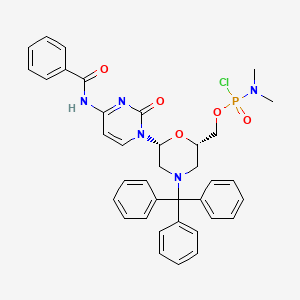

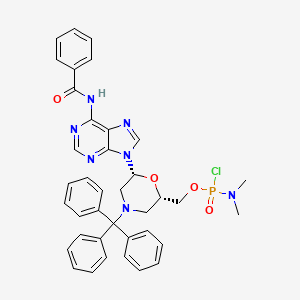

The molecular formula of Ethyl Fingolimod Hydrochloride is C21H38ClNO2 . The crystal structure of fingolimod hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques .Chemical Reactions Analysis

Fingolimod hydrochloride was subjected to oxidative, acid, base, hydrolytic, thermal, and photolytic stress, and analysis was conducted to determine the amounts of related impurities formed . A simple, selective, linear, precise, and accurate RP-HPLC method was developed and validated for the Quantitation of Fingolimod Hydrochloride .Physical And Chemical Properties Analysis

The molecular weight of Ethyl Fingolimod Hydrochloride is 372.0 g/mol. It has a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 14 .Applications De Recherche Scientifique

Multiple Sclerosis Treatment

Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis . It’s known as a sphingosine 1-phosphate (S1P) receptor modulator, fingolimod induces immunomodulation through lymphocyte sequestration .

Inhibitory Effects on Sphingolipid Pathway Enzymes

Fingolimod exerts inhibitory effects on sphingolipid pathway enzymes . This could have potential therapeutic implications in diseases where the sphingolipid pathway plays a crucial role.

Inhibition of Histone Deacetylases

Fingolimod also inhibits histone deacetylases . This could have potential implications in diseases where histone deacetylation plays a role, such as certain types of cancer.

Reduction of Lysophosphatidic Acid (LPA) Plasma Levels

Fingolimod reduces lysophosphatidic acid (LPA) plasma levels . This could have potential therapeutic implications in diseases where LPA levels are elevated.

Induction of Apoptosis, Autophagy, and Cell Cycle Arrest

Fingolimod induces apoptosis, autophagy, and cell cycle arrest . This could have potential therapeutic implications in diseases where these processes are dysregulated, such as cancer.

Enhancement of BDNF Expression

Fingolimod enhances BDNF expression . This could have potential therapeutic implications in diseases where BDNF expression is reduced, such as neurodegenerative diseases.

Potential Therapeutic Effects in CNS Injuries and Diseases

Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in CNS injuries and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

Potential Use in COVID-19 Treatment

Fingolimod was also studied for the treatment of COVID-19, the disease caused by infection with the SARS-CoV-2 virus .

Mécanisme D'action

Target of Action

Ethyl Fingolimod Hydrochloride primarily targets the sphingosine 1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune response, particularly in the circulation of lymphocytes .

Mode of Action

The compound interacts with its targets by acting as a modulator of S1PRs . It is metabolized to the active metabolite, fingolimod-phosphate, which binds to S1PRs . This binding reduces the circulation of lymphocytes into the central nervous system, potentially reducing the trafficking of pathogenic cells .

Biochemical Pathways

Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes and activates protein phosphatase 2A (PP2A) . It also reduces lysophosphatidic acid (LPA) plasma levels and inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α) .

Pharmacokinetics

It is known that fingolimod is orally administered , suggesting that it is absorbed in the digestive tract. It is metabolized to its active form, fingolimod-phosphate .

Result of Action

Fingolimod has several molecular and cellular effects. It induces apoptosis, autophagy, and cell cycle arrest . It also enhances BDNF expression and causes a shift in macrophages from M1 to M2 . Furthermore, it has been associated with reduced demyelination and axon loss in the optic nerve, as well as reduced cellular infiltration .

Action Environment

The action of Ethyl Fingolimod Hydrochloride can be influenced by various environmental factors. It is known that Fingolimod must be dispensed with a medication guide that contains important information about its uses and risks , suggesting that patient education and adherence to guidelines are crucial for its effective use.

Safety and Hazards

Orientations Futures

Fingolimod is being studied for its potential therapeutic uses in diverse pathological conditions. Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

Propriétés

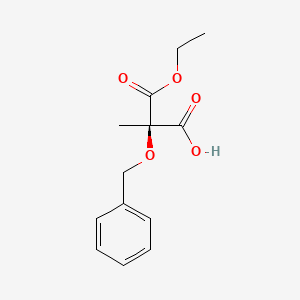

| { "Design of the Synthesis Pathway": "The synthesis of Ethyl Fingolimod Hydrochloride involves the reaction of two starting materials, Fingolimod and Ethyl Chloride, in the presence of a catalyst and a solvent.", "Starting Materials": [ "Fingolimod", "Ethyl Chloride" ], "Reaction": [ "To a solution of Fingolimod (X g) in a suitable solvent (Y mL), add Ethyl Chloride (Z mL) dropwise with stirring at a temperature of W°C.", "Add a catalytic amount of a suitable catalyst, such as triethylamine or potassium carbonate, to the reaction mixture.", "Stir the reaction mixture at the same temperature for a period of time (A hours) until the reaction is complete.", "The product, Ethyl Fingolimod, can be isolated by filtration or extraction with a suitable solvent.", "To the isolated product, add hydrochloric acid in a suitable solvent to obtain Ethyl Fingolimod Hydrochloride as a solid precipitate.", "The product can be purified by recrystallization from a suitable solvent." ] } | |

Numéro CAS |

162361-23-1 |

Formule moléculaire |

C₂₁H₃₈ClNO₂ |

Poids moléculaire |

371.98 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.